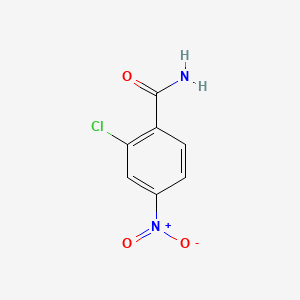
Aklomide
描述
Aklomide, also known as 2-Chloro-4-nitrobenzamide, is used to combat diseases, parasites, and insects that infest poultry . It is a parasite inhibitor .
Synthesis Analysis
Aklomide can be synthesized from 2-chloro-4-nitrobenzoylchloride and ammonium carbonate . The synthesis process involves several intermediates .
Molecular Structure Analysis
The molecular formula of Aklomide is C7H5ClN2O3 . It has a molecular weight of 200.58 . The IUPAC Standard InChI of Aklomide is InChI=1S/C7H5ClN2O3/c8-6-3-4 (10 (12)13)1-2-5 (6)7 (9)11/h1-3H, (H2,9,11) .
Physical And Chemical Properties Analysis
Aklomide is a solid substance . It has a molecular weight of 200.58 and its molecular formula is C7H5ClN2O3 .
科学研究应用
药用植物提取物中的全基因组差异甲基化
对Phlomis umbrosa和Dipsacus asperoides这两种传统药用植物的研究发现,在骨关节炎期间有49个蛋白编码基因发生差异调节。这些发现表明这些植物中可能存在用于骨疾病的潜在治疗药物,突出了PI3K/AKT途径中的基因,在骨关节炎的进展和康复过程中至关重要(Shin et al., 2021)。
姜黄素和替莫唑胺在胶质母细胞瘤中的相互作用
一项将姜黄素(CUM)与替莫唑胺(TMZ)结合在一起用于胶质母细胞瘤治疗的研究表明增强了治疗反应。这种协同作用涉及ROS产生和AKT/mTOR信号传导的干扰,提出了一种优化基于TMZ的治疗方法(Yin et al., 2014)。
FK228和TMZ在胶质瘤中的作用
研究发现FK228通过阻断PI3K/AKT/mTOR信号通路增强了人类胶质瘤细胞对TMZ的敏感性,这表明FK228可能是改善TMZ耐药性胶质瘤治疗结果的潜在靶点(Wu et al., 2016)。
生物金属科学中的金属组学
金属组学整合了与生物金属相关的研究领域,与基因组学和蛋白质组学协同作用。它专注于金属蛋白和金属酶,这些对于合成和代谢功能至关重要,并强调化学形态分析以识别生物活性金属组(Haraguchi, 2004)。
TMZ诱导的胶质母细胞瘤凋亡通过Akt信号传导
对胶质母细胞瘤细胞系的研究表明TMZ通过Akt/Glycogen-Synthase-Kinase-3ß信号传导介导的Myelocytomatosis(c-Myc)致癌蛋白诱导凋亡。这一发现为TMZ在胶质母细胞瘤治疗中的有效性提供了见解(De Salvo et al., 2011)。
藏药中的LC-MS分析和网络药理学
对Phlomis brevidentata H.W.Li治疗肺炎的研究采用LC-MS和网络药理学来识别活性成分和机制,揭示了蓝蓟苷类化合物作为潜在的主要活性成分(Zhang et al., 2021)。
二甲双胍和TMZ联合用于胶质母细胞瘤
关于二甲双胍与TMZ联合对抗胶质母细胞瘤疗效的研究表明,这种组合比单药疗法更能增强抗肿瘤效果,提出了一种新的治疗方法(Lee et al., 2018)。
TMZ治疗后胶质瘤中DNA修复缺陷的演变
一项关于接受TMZ治疗的低级别胶质瘤的研究探讨了DNA修复缺陷的演变,表明TMZ诱导的突变和恶性进展受MGMT甲基化和MMR基因改变的影响(Thuijl et al., 2015)。
安全和危害
Aklomide is toxic and can cause skin and eye irritation. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is harmful if swallowed and may cause respiratory irritation .
Relevant Papers
The relevant papers retrieved do not provide additional information beyond what has been summarized above .
作用机制
Target of Action
Aklomide, also known as 2-Chloro-4-nitrobenzamide , is primarily used to combat diseases, parasites, and insects that infest poultry . .
Mode of Action
It is known to be used as an anti-parasitic agent , suggesting that it likely interacts with biological targets in parasites to exert its effects. More research is needed to understand the specific interactions between Aklomide and its targets.
Biochemical Pathways
Given its use as an anti-parasitic agent , it is likely that Aklomide interferes with essential biochemical pathways in parasites, leading to their death or inhibition
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of Aklomide.
属性
IUPAC Name |
2-chloro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGSZUNNBQXGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041405 | |
| Record name | 2-Chloro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aklomide | |
CAS RN |
3011-89-0 | |
| Record name | Aklomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aklomide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | aklomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aklomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aklomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AKLOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0E341RA20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the efficacy of Aklomide against different species of Eimeria in chickens?
A1: Research suggests that Aklomide's efficacy varies depending on the Eimeria species. One study found Aklomide at 250 ppm in feed had no effect on Eimeria tenella oocyst output in chickens. Another study evaluating Sch 18545 (a novel anticoccidial agent) indicated that its activity was weakest against Eimeria acervulina, even though it showed effectiveness against Eimeria tenella at lower concentrations. This suggests that Aklomide, similar to other anticoccidials, may have limitations in controlling specific Eimeria species.
Q2: Are there reliable methods for detecting Aklomide residues in chicken tissues?
A3: Yes, several analytical methods have been developed. One method uses liquid chromatography with electrochemical detection, achieving a low ppb detection limit for Aklomide alongside other nitro-containing drugs in chicken liver, breast, and thigh muscle. Another approach utilizes gas chromatography with electron-capture detection after converting Aklomide to its corresponding methyl ester. These methods highlight the advancements in residue analysis for ensuring food safety.
Q3: How can Aklomide be identified in animal feed alongside other common prophylactic drugs?
A4: Thin-layer chromatography (TLC) offers a practical solution for simultaneous detection of Aklomide and 16 other common prophylactic drugs in animal feed. This method employs only two solvent systems for separation, simplifying the analysis and enabling efficient screening of multiple drug residues.
Q4: Are there any emerging sensor technologies for detecting Aklomide?
A5: Research suggests that fluorescence-based sensors using MPA-capped Cadmium Telluride Quantum Dots (CdTe QDs) show promise for Aklomide detection. The fluorescence quenching effect of Aklomide on these QDs offers a potential approach for sensitive and selective detection of this compound.
Q5: What is known about the resistance of Eimeria species to Aklomide?
A6: While specific studies on Aklomide resistance were not mentioned in these papers, one study investigated cross-resistance of Eimeria tenella strains resistant to Amprolium, Zoalene, Aklomide, or Nicarbazin. The study found that the novel compound Sch 18545 was effective against these resistant strains. This highlights the ongoing efforts to discover new anticoccidials that overcome existing resistance mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

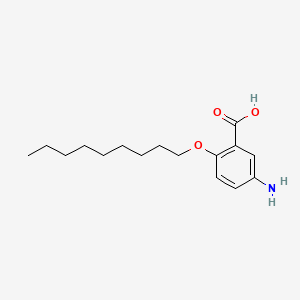
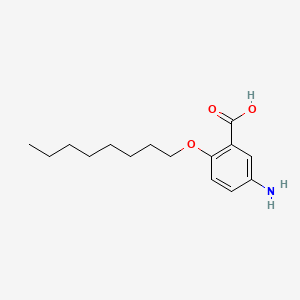
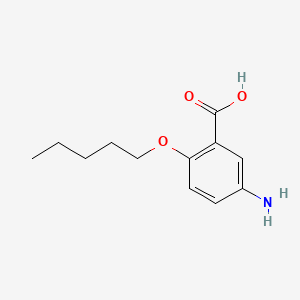




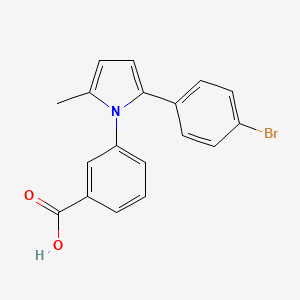
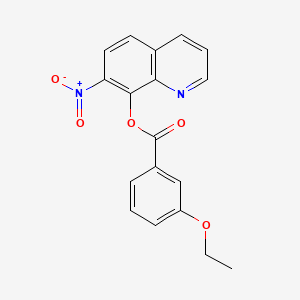
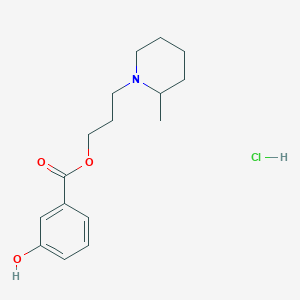
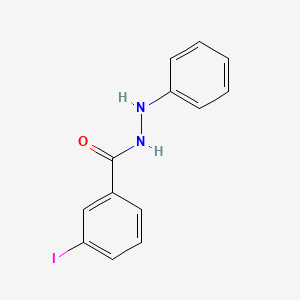

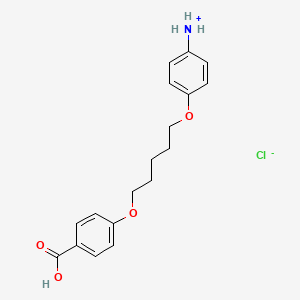
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)